molecular formula C21H24N2O5 B2528147 2-(3,4-dimethoxyphenyl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941933-61-5

2-(3,4-dimethoxyphenyl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2528147
CAS RN: 941933-61-5
M. Wt: 384.432
InChI Key: YEQAKBIYOYKSPV-UHFFFAOYSA-N
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Description

The compound "2-(3,4-dimethoxyphenyl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are reminiscent of those found in the research discussed. For instance, the presence of a dimethoxyphenyl group is a common feature in medicinal chemistry, often contributing to the binding affinity and selectivity of a molecule towards biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors and building up the desired molecular complexity through a series of transformations. For example, the synthesis of kappa-opioid agonists described in one study involves the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents . Similarly, the synthesis of a depside derivative mentioned in another paper was achieved through a high-yielding approach, indicating that the synthesis of complex molecules like the one is feasible with careful planning and execution .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, such as NMR and mass spectrometry, as well as X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding its potential interactions with biological targets. The crystal structure analysis of a depside derivative, for example, revealed that the compound crystallized in the monoclinic space group with specific unit cell parameters .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, ethers, and aromatic rings. These groups can participate in a range of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrogen bonding interactions. The studies provided discuss the importance of these functional groups in the biological activity of the compounds, such as anticonvulsant and anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure. For instance, the interplanar angles between amide groups can affect the conformation and, consequently, the hydrogen bonding patterns of the molecule . These properties are essential for the compound's solubility, stability, and overall bioavailability. The anticonvulsant activities of certain compounds have been linked to specific molecular features, suggesting that the physical and chemical properties play a significant role in their biological effects .

Scientific Research Applications

Synthesis and Crystal Structure

Research into the synthesis and crystal structure of related depside derivatives has shown significant progress. For instance, the synthesis of 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate was achieved through a high-yield, facile approach. The compound's structure was confirmed through various analytical techniques, including NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction, highlighting its potential in crystallography and synthetic organic chemistry (Lv et al., 2009).

Pharmacological Applications

Derivatives similar to the target compound have been synthesized for pharmacological evaluations. For instance, a novel compound derived from indibulin and combretastatin scaffolds exhibited cytotoxic activity against breast cancer cell lines, showcasing the potential of these derivatives in cancer research and therapy (Saeedian Moghadam & Amini, 2018).

Antimicrobial Agents

The synthesis and evaluation of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides as antimicrobial agents have been documented. Certain derivatives demonstrated promising antibacterial and antifungal activities, indicating the utility of these compounds in developing new antimicrobial therapies (Debnath & Ganguly, 2015).

Electrochromic Properties

Another area of interest is the investigation of novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units for their electrochromic properties. These studies contribute to the development of materials science, especially in creating more efficient electrochromic devices (Chang & Liou, 2008).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-9-6-14(11-19(17)28-3)12-20(24)22-15-7-8-16(18(13-15)27-2)23-10-4-5-21(23)25/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQAKBIYOYKSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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